molecular formula C16H16F2N2O3 B2813196 2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide CAS No. 1903512-53-7

2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide

Cat. No.: B2813196
CAS No.: 1903512-53-7
M. Wt: 322.312
InChI Key: LRXQQZDVAAXELP-UHFFFAOYSA-N
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Description

2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of fluorine atoms at the 2 and 6 positions of the benzene ring, a methoxy group, and a pyridinone moiety. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzamide derivatives.

    Medicine: Potential therapeutic agent for conditions where benzamide derivatives have shown efficacy.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Pyridinone Moiety: The pyridinone moiety can be introduced through a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a pyridinone derivative.

    Methoxy Group Addition: The methoxy group can be introduced via methylation of the hydroxyl group on the pyridinone ring using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and methoxy group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the pyridinone and methoxy groups, making it less complex.

    N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide: Lacks the fluorine atoms, which may affect its reactivity and binding properties.

    2,6-difluoro-N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide: Contains a hydroxyl group instead of a methoxy group, which can alter its chemical behavior.

Uniqueness

2,6-difluoro-N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]benzamide is unique due to the combination of fluorine atoms, methoxy group, and pyridinone moiety. This combination can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O3/c1-10-8-11(23-2)9-14(21)20(10)7-6-19-16(22)15-12(17)4-3-5-13(15)18/h3-5,8-9H,6-7H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXQQZDVAAXELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C=CC=C2F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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